2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid
Description
2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a furan ring system
Properties
IUPAC Name |
2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-14-6-8-15(9-7-14)21-13-16(23(26)28-21)12-17-10-11-20(27-17)18-4-2-3-5-19(18)22(24)25/h2-13H,1H3,(H,24,25)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYFKHHPHCRQKR-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with furan-2-carbaldehyde under acidic conditions to form the intermediate furan derivative. This intermediate is then subjected to further reactions, such as oxidation and esterification, to yield the final benzoic acid derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or benzoic acid moieties, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound’s unique properties are leveraged in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, such as 2-[5-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid, 2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid stands out due to its unique methyl group on the phenyl ring. This structural difference can influence its reactivity, biological activity, and overall properties. Similar compounds include:
- 2-[5-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid
- 2-[5-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid
These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
